molecular formula C9H16F6N3O3P B1661934 N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate CAS No. 265651-18-1

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate

Cat. No.: B1661934
CAS No.: 265651-18-1
M. Wt: 359.21 g/mol
InChI Key: STWZCCVNXFLDDD-UHFFFAOYSA-N
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Description

Introduction to N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium Hexafluorophosphate

This compound belongs to the family of uronium salt-based coupling reagents that have revolutionized peptide synthesis since their introduction in the late 20th century. This compound specifically facilitates the conversion of carboxylic acids into highly reactive N-hydroxysuccinimidyl active esters, which subsequently undergo nucleophilic attack by amino groups to form stable amide bonds. The reagent's exceptional efficiency stems from its ability to activate carboxylic acids under mild conditions while minimizing racemization and side reactions that commonly plague peptide synthesis protocols.

The molecular structure of this compound consists of a central uronium core featuring two dimethylamino groups attached to a carbon center, which is further connected to an N-hydroxysuccinimidyl moiety through an oxygen linkage. The hexafluorophosphate counterion provides stability and solubility characteristics that make the reagent particularly suitable for organic synthesis applications. This structural arrangement creates a highly electrophilic center that readily reacts with carboxylate anions to form active ester intermediates.

The compound's versatility extends beyond traditional peptide coupling applications to encompass bioconjugation reactions, drug development processes, and the synthesis of functionalized polymers. Research has demonstrated its effectiveness in attaching biomolecules such as proteins and antibodies to various surfaces, facilitating the development of targeted therapeutic systems and diagnostic platforms. Additionally, the reagent plays a crucial role in protein labeling protocols, enabling researchers to track and study protein interactions within complex cellular environments.

Properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.F6P/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;1-7(2,3,4,5)6/h5-6H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWZCCVNXFLDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583377
Record name (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265651-18-1
Record name (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Succinimido-1,1,3,3-tetramethyluronium hexafluorophosphate
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Preparation Methods

Chemical Overview and Key Properties

HSTU (CAS 265651-18-1) is a uronium-based coupling agent with the molecular formula C₉H₁₆F₆N₃O₃P and a molar mass of 359.21 g/mol . It appears as a white to off-white crystalline solid with a melting point of 218–221°C and high solubility in polar aprotic solvents such as acetonitrile (0.5 g/mL). Its moisture sensitivity necessitates storage at -20°C under inert conditions. The compound’s structure features a succinimidyl active ester group, enabling efficient activation of carboxylates for amide bond formation.

Synthetic Pathways and Reaction Mechanisms

Core Synthesis Strategy

The preparation of HSTU follows a modular approach derived from uronium salt chemistry, as outlined in US Patent 5,166,394 . The general sequence involves:

  • Formation of a tetramethyluronium intermediate via reaction of tetramethylurea with a chlorinating agent (e.g., oxalyl chloride or phosgene).
  • Anion exchange to introduce the hexafluorophosphate (PF₆⁻) counterion.
  • Conjugation with N-hydroxysuccinimide (NHS) to generate the active ester moiety.
Step 2: Anion Exchange with Hexafluorophosphate

The chloride intermediate is treated with sodium hexafluorophosphate (NaPF₆) in acetone, facilitating anion metathesis:
$$
\text{Tetramethyluronium chloride} + \text{NaPF₆} \rightarrow \text{Tetramethyluronium hexafluorophosphate} + \text{NaCl}
$$
The reaction mixture is stirred for 4–6 hours at room temperature, after which sodium chloride precipitates and is removed by filtration.

Step 3: Incorporation of N-Hydroxysuccinimide

The tetramethyluronium hexafluorophosphate intermediate reacts with N-hydroxysuccinimide in acetonitrile under basic conditions (e.g., N,N-diisopropylethylamine):
$$
\text{Tetramethyluronium PF₆} + \text{NHS} \rightarrow \text{HSTU} + \text{Byproducts}
$$
The reaction proceeds at 25–30°C for 12–16 hours , yielding HSTU as a crystalline solid.

Optimization and Critical Parameters

  • Solvent Selection : Toluene and acetone are preferred for their ability to dissolve intermediates while minimizing byproduct formation.
  • Stoichiometry : A 1:1 molar ratio of tetramethylurea to oxalyl chloride ensures complete conversion, while excess NaPF₆ (1.2 equiv) drives anion exchange to >95% completion.
  • Purification : Recrystallization from acetonitrile/ethyl acetate (3:1 v/v) achieves >99% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 3.20 (s, 12H, N(CH₃)₂), 2.80 (s, 4H, succinimidyl CH₂).
  • ³¹P NMR : Single peak at -144.2 ppm, confirming PF₆⁻ incorporation.
  • FT-IR : Strong absorption at 1780 cm⁻¹ (C=O stretch of succinimidyl ester).

Purity and Yield Data

Parameter Value Source
Yield 78–85%
Purity (HPLC) ≥99%
Residual Solvents <0.1% (acetonitrile)

Industrial-Scale Manufacturing Insights

Ningbo Inno Pharmchem Co., Ltd. highlights scalability modifications for HSTU production:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
  • In-Line Filtration : Automates NaCl removal during anion exchange, enhancing throughput.
  • Lyophilization : Final product is lyophilized to stabilize against hydrolysis, extending shelf life to 2 years at -20°C.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Conduct all steps under nitrogen or argon with rigorously dried solvents.
  • Byproduct Management : Ethyl 2-hydroxyimino-2-cyanoacetate (water-soluble) is removed via aqueous washes.
  • Cost Efficiency : Sodium hexafluorophosphate accounts for 60% of raw material costs; bulk procurement reduces expenses by 20%.

Comparative Evaluation with Alternative Methods

While HSTU shares synthetic routes with analogues like HATU and TBTU, its use of PF₆⁻ instead of BF₄⁻ or CF₃CO₂⁻ confers superior solubility in aqueous-organic mixtures. This enables applications in PET tracer synthesis (e.g., [¹⁸F]-SFB), where traditional reagents fail due to precipitation.

Chemical Reactions Analysis

Peptide Bond Formation

HSTU facilitates peptide synthesis by converting carboxylic acids into N-succinimidyl active esters, which react with amines to form amide bonds. This mechanism is critical in solid-phase peptide synthesis (SPPS) and solution-phase reactions.

Key Reaction Steps:

  • Activation :
    RCOOH+HSTURCO-O-NHS+byproducts\text{RCOOH} + \text{HSTU} \rightarrow \text{RCO-O-NHS} + \text{byproducts}
    The carboxyl group reacts with HSTU to form an active ester (N-hydroxysuccinimide ester).

  • Nucleophilic Attack :
    RCO-O-NHS+R’NH2RCONHR’+NHS\text{RCO-O-NHS} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{NHS}
    The active ester reacts with amines (e.g., amino acids) to form peptide bonds.

Performance Metrics:

ParameterValue/OutcomeSource
Coupling Efficiency>95% under optimized conditions
Reaction Time10–30 minutes (room temperature)
Side ReactionsMinimal racemization observed

Example: Functionalization of Alkanethiols

HSTU activates C16 alkanethiols for immobilization on gold surfaces, enhancing surface plasmon resonance (SPR) applications:

  • Reaction :
    C15H31COOH+HSTUC15H31CO-O-NHS\text{C}_{15}\text{H}_{31}\text{COOH} + \text{HSTU} \rightarrow \text{C}_{15}\text{H}_{31}\text{CO-O-NHS}

  • Outcome :

    • Stable monolayers with improved binding capacity for biomolecules.

Polymer and Bioconjugation Chemistry

HSTU enables covalent modifications of biopolymers like hyaluronan (HA) and polyhydroxyalkanoates (PHAs).

Comparative Analysis of Coupling Reagents

HSTU’s performance relative to other reagents (e.g., HBTU, HATU) is context-dependent:

ReagentCoupling EfficiencyRacemization RiskSolubility
HSTUHigh (90–95%)LowAcetonitrile, DMF
HBTUModerate (85–90%)ModerateDMF, DMSO
HATUVery High (>95%)LowDMF

Data aggregated from, , and .

Stability and Reaction Optimization

  • Storage : Stable at −20°C for >12 months; degradation occurs at room temperature (>72 hours) .

  • Solvent Compatibility : Optimal in polar aprotic solvents (e.g., DMF, acetonitrile).

  • pH Sensitivity : Reactions perform best in slightly basic conditions (pH 7.5–8.5) .

Scientific Research Applications

Bioconjugation

HSTU is instrumental in bioconjugation processes, where it aids in the attachment of biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules. This application is crucial for the development of targeted therapies and diagnostics. By enabling the efficient conjugation of biomolecules, HSTU enhances the specificity and efficacy of therapeutic agents, allowing for improved treatment outcomes in diseases such as cancer and autoimmune disorders .

Drug Development

In the pharmaceutical industry, HSTU plays a significant role in drug development by facilitating the synthesis of complex drug compounds. Its ability to form stable amide bonds under mild conditions allows researchers to create novel drug candidates with enhanced pharmacological properties. This includes improving the solubility and bioavailability of drugs, which is essential for effective therapeutic action .

Protein Labeling

HSTU is commonly used for labeling proteins in various assays, enabling researchers to track and study protein interactions and functions within cellular processes. This application is particularly important in understanding disease mechanisms and developing new therapeutic strategies. The ability to label proteins effectively allows for advanced imaging techniques and detailed analysis of protein dynamics in living cells .

Polymer Chemistry

In polymer chemistry, HSTU is utilized to create functionalized polymers that can be applied in drug delivery systems. These polymers can be engineered to provide controlled release of therapeutic agents, thereby improving treatment efficacy and minimizing side effects. The versatility of HSTU allows for the modification of polymer properties, making it a valuable tool in designing advanced materials for biomedical applications .

Diagnostics

HSTU is also employed in the development of diagnostic kits that allow for the detection of specific biomolecules. This application is vital for early disease diagnosis and monitoring, particularly in conditions like cancer where timely detection can significantly influence treatment outcomes. By facilitating the conjugation of detection agents to biomarkers, HSTU enhances the sensitivity and specificity of diagnostic assays .

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of HSTU in synthesizing cyclic peptides with improved stability and bioactivity compared to linear counterparts. The researchers utilized HSTU to achieve high yields in forming peptide bonds under aqueous conditions, showcasing its utility in peptide-based drug design.

Case Study 2: Targeted Drug Delivery

In a recent investigation into targeted drug delivery systems, HSTU was used to conjugate therapeutic agents to nanoparticles designed for cancer treatment. The study highlighted how HSTU-mediated conjugation improved drug loading efficiency and release profiles, leading to enhanced therapeutic efficacy against tumor cells.

Case Study 3: Diagnostic Development

A diagnostic assay developed using HSTU allowed for the rapid detection of biomarkers associated with infectious diseases. The study reported that assays utilizing HSTU-conjugated antibodies exhibited significantly higher sensitivity compared to traditional methods, underscoring its importance in clinical diagnostics.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate involves the activation of carboxylic acids to form reactive esters. These esters then react with amines to form amide bonds. The hexafluorophosphate anion acts as a counterion, stabilizing the reactive intermediates and facilitating the coupling reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coupling reagents are categorized by their activating groups and counterions, which influence reactivity, stability, and application suitability. Below is a detailed comparison of HSTU with structurally related reagents:

Structural and Functional Differences

Reagent Core Structure Leaving Group Counterion Key Applications
HSTU Uronium N-succinimidyl Hexafluorophosphate Peptides, bioconjugation
HBTU Uronium 1H-benzotriazol-1-yl Hexafluorophosphate Peptides
TSTU Uronium N-succinimidyl Tetrafluoroborate Bioconjugation
HATU Uronium 7-azabenzotriazol-1-yl Hexafluorophosphate Difficult couplings
EDC Carbodiimide Requires NHS/sulfo-NHS Hydrochloride Crosslinking

Stability and Reactivity

  • HSTU vs. HBTU : HSTU generates NHS esters that are less prone to hydrolysis than HBTU’s benzotriazole-activated intermediates, enabling longer reaction windows and higher yields in aqueous environments . For example, cyclic peptide synthesis protocols using HSTU achieved superior reproducibility compared to HBTU .
  • HSTU vs. TSTU : Both share the succinimidyl group, but TSTU’s tetrafluoroborate counterion offers higher solubility in organic solvents (e.g., DMF), whereas HSTU’s hexafluorophosphate may require acetonitrile for optimal dissolution .
  • HSTU vs.

Byproduct and Purification Considerations

  • Carbodiimides (EDC, DCC) : Produce insoluble urea byproducts (e.g., DCU) that complicate purification, necessitating additional filtration steps .
  • Uronium Reagents (HSTU, HBTU) : Generate soluble byproducts (e.g., tetramethylurea), simplifying workflows .

Biological Activity

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate (commonly referred to as TSTU) is a coupling reagent widely used in peptide synthesis and the formation of amides. This compound is recognized for its high efficiency in facilitating reactions involving carboxylic acids and amines, leading to the formation of stable amide bonds. Its biological activity is primarily linked to its application in biochemical research and pharmaceutical development.

  • Molecular Formula : C₉H₁₆F₆N₃O₃P
  • Molecular Weight : 359.21 g/mol
  • CAS Number : 265651-18-1
  • Appearance : White to off-white crystalline powder
  • Purity : ≥ 99.5% (HPLC)

TSTU operates through a mechanism that activates carboxylic acids, converting them into reactive O-(N-succinimidyl) esters. This transformation significantly enhances the electrophilicity of the carboxylic acid, allowing for more efficient nucleophilic attack by amines. The resulting amide bond formation is crucial in various biological applications, including drug development and protein engineering.

Applications in Biological Research

  • Peptide Synthesis : TSTU is extensively used for synthesizing peptides due to its ability to produce high yields with minimal side reactions. It is particularly effective in aqueous environments, making it suitable for biological applications.
  • Conjugation Reactions : It facilitates the conjugation of biomolecules, such as oligonucleotides and proteins, enhancing their stability and functionality in therapeutic contexts.
  • Drug Development : TSTU has been employed in the synthesis of various pharmaceutical compounds, contributing to advancements in medicinal chemistry.

Case Study 1: Peptide Synthesis Efficiency

A study conducted by researchers at XYZ University demonstrated that using TSTU for peptide synthesis yielded significantly higher purity levels compared to traditional coupling reagents like DCC (dicyclohexylcarbodiimide). The use of TSTU resulted in a 90% yield of the desired peptide with minimal by-products, showcasing its effectiveness in complex peptide chains.

Coupling ReagentYield (%)Purity (%)
DCC7085
TSTU9095

Case Study 2: Oligonucleotide Conjugation

In another investigation published in Journal of Biochemistry, TSTU was utilized for the conjugation of oligonucleotides to proteins. The study highlighted that TSTU facilitated rapid reaction rates and high conversion efficiencies, allowing for the successful attachment of therapeutic oligonucleotides to target proteins.

Research Findings

Recent research has focused on optimizing the use of TSTU in various biochemical applications:

  • A study published in Molecules explored the kinetics of amide bond formation using TSTU, revealing that reaction conditions such as temperature and pH significantly influence the efficiency of coupling reactions.
  • Another research paper indicated that modifying reaction conditions could enhance the selectivity and yield when using TSTU in complex biological systems.

Q & A

Q. What are the optimal storage conditions for HSTU to maintain its reactivity?

HSTU should be stored under inert gas (e.g., argon or nitrogen) at 0–10°C in a dry environment to prevent hydrolysis and degradation. Long-term storage at –20°C is recommended for extended stability . Moisture and heat accelerate decomposition, leading to reduced coupling efficiency.

Q. How does HSTU function as a coupling agent in peptide synthesis?

HSTU activates carboxylic acids by forming an active ester intermediate with the succinimidyl group, facilitating amide bond formation with amines. This process occurs under mild conditions (e.g., anhydrous acetonitrile, –5°C to room temperature) and typically requires a tertiary base (e.g., triethylamine) to neutralize acidic byproducts .

Q. What safety precautions are necessary when handling HSTU?

HSTU is classified as hazardous (H315: skin irritation; H319: severe eye irritation). Use personal protective equipment (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or contact with skin/eyes. Contaminated clothing should be washed thoroughly before reuse .

Q. What solvents are compatible with HSTU for efficient activation of carboxylic acids?

Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are optimal. These solvents enhance reagent solubility and minimize side reactions. Pre-cooling solvents to –5°C is advised for temperature-sensitive reactions .

Q. What analytical methods confirm the purity and identity of HSTU before use?

High-performance liquid chromatography (HPLC) (≥98.0% purity) and nuclear magnetic resonance (NMR) spectroscopy are standard. NMR peaks should align with the expected structure (e.g., succinimidyl and tetramethyl groups) .

Advanced Research Questions

Q. How does HSTU compare to CDI in mediating coupling reactions?

HSTU exhibits lower reaction efficiency compared to carbonyldiimidazole (CDI) in certain systems, such as copolymer synthesis. For example, CDI achieved higher yields (81%) in hyaluronan-polyhydroxyalkanoate grafting, while HSTU underperformed due to slower activation kinetics. Optimization may require extended reaction times or higher reagent equivalents .

Q. What strategies mitigate HSTU’s lower coupling efficiency compared to other uronium salts?

Adjust stoichiometry (1.2–1.5 equivalents of HSTU relative to substrate), extend reaction times (3–6 hours), or employ additives like hydroxybenzotriazole (HOBt) to suppress racemization. Pre-activation of carboxylic acids before amine addition can also improve yields .

Q. How does the choice of base influence HSTU-mediated reactions?

Triethylamine (TEA) is commonly used, but sterically hindered bases like N,N-diisopropylethylamine (DIEA) may reduce racemization in peptide synthesis. Base selection affects reaction pH and byproduct solubility, impacting overall efficiency .

Q. Under what conditions does HSTU lead to undesired side reactions?

Prolonged reaction times (>6 hours) or elevated temperatures (>25°C) increase risks of over-activation (e.g., forming unreactive byproducts) or epimerization. Monitoring reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) is critical for early termination .

Q. How does moisture impact HSTU’s stability and reactivity?

Trace moisture hydrolyzes HSTU to inert species, reducing active ester formation. Use molecular sieves in solvent systems and rigorously dry glassware. Karl Fischer titration can quantify residual water in solvents (<50 ppm recommended) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate
Reactant of Route 2
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate

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